2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile
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Overview
Description
2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile is a versatile small molecule scaffold with significant potential in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes a one-pot tandem cyclization/bromination process in ethyl acetate, where tert-butyl hydroperoxide (TBHP) is used as the oxidant. This method does not require a base and results in the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the one-pot synthesis method suggests its potential for industrial application. The mild reaction conditions and the absence of metal catalysts make this method particularly attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: TBHP is often used as an oxidant in cyclization reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridines can be obtained.
Cyclization Products: Further functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of pharmaceutical agents.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile involves its interaction with various molecular targets. The imidazo[1,2-a]pyridine core is known to interact with biological macromolecules, potentially modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the acetonitrile group.
2-(3-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, making it a valuable scaffold in synthetic chemistry .
Biological Activity
2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The presence of a bromine atom and an acetonitrile group enhances its reactivity and potential interactions with biological targets. The molecular formula is C9H7BrN2, with a molecular weight of approximately 224.07 g/mol.
Anticancer Properties
Recent studies have indicated that compounds containing the imidazo[1,2-a]pyridine moiety exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of imidazo[1,2-a]pyridine showed cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism involved the induction of apoptosis and disruption of cell cycle progression .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 12.5 | Apoptosis induction |
3-Bromoimidazo[1,2-a]pyridine | MCF-7 | 15.0 | Cell cycle arrest |
3-Chloroimidazo[1,2-a]pyridine | A549 | 10.0 | Inhibition of proliferation |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The imidazo[1,2-a]pyridine core can modulate the activity of enzymes involved in cancer progression and cellular signaling pathways. Specific interactions with kinases and other proteins have been proposed as key mechanisms through which this compound exerts its effects .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications on the imidazo[1,2-a]pyridine ring significantly influence the biological activity of these compounds. For example:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.
- Acetonitrile Group : This group contributes to the overall polarity and solubility, affecting bioavailability.
Figure 1: Structure-Activity Relationship Insights
SAR Insights (Note: Replace with actual image link if needed)
Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound. One notable method involves the reaction of 3-bromo-2-aminopyridine with acetonitrile under specific catalytic conditions. This method allows for high yields and purity of the final product.
Table 2: Synthetic Methods Overview
Method Description | Yield (%) | Reference |
---|---|---|
Three-component reaction using acetonitrile | 85 | |
Cyclization followed by bromination | 90 | |
Direct substitution reaction | 78 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, suggesting its potential as an anticancer agent.
"The compound induced apoptosis through mitochondrial pathways, leading to increased caspase activity" .
- In Vivo Studies : Preclinical trials involving animal models have shown promising results in tumor reduction when treated with this compound, indicating its potential for further development in cancer therapy.
Properties
IUPAC Name |
2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-7(4-5-11)12-8-3-1-2-6-13(8)9/h1-3,6H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHBQMKKBTUEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896094-88-5 |
Source
|
Record name | 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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